molecular formula C18H19NO3 B11833760 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde

2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde

Cat. No.: B11833760
M. Wt: 297.3 g/mol
InChI Key: VWFADGOUDRKQOL-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde is an organic compound that features a naphthaldehyde core with a piperidinyl-ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-(piperidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthoic acid.

    Reduction: 2-(2-Hydroxy-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzoic acid
  • 3-(2-Oxo-2-piperidin-1-yl-ethoxy)benzoic acid
  • 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)acetic acid

Uniqueness

2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde is unique due to its naphthaldehyde core, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethoxy)naphthalene-1-carbaldehyde

InChI

InChI=1S/C18H19NO3/c20-12-16-15-7-3-2-6-14(15)8-9-17(16)22-13-18(21)19-10-4-1-5-11-19/h2-3,6-9,12H,1,4-5,10-11,13H2

InChI Key

VWFADGOUDRKQOL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)COC2=C(C3=CC=CC=C3C=C2)C=O

Origin of Product

United States

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